Zinc perchlorate

Descripción general

Descripción

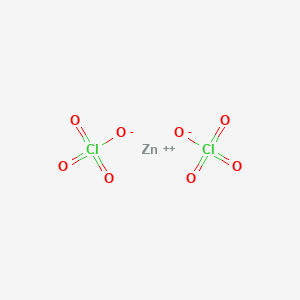

Zinc perchlorate is an inorganic compound with the chemical formula Zn(ClO₄)₂. It is a colorless, hygroscopic solid that is highly soluble in water and low-weight alcohols. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .

Métodos De Preparación

Zinc perchlorate can be synthesized by dissolving zinc oxide or zinc carbonate in perchloric acid. The reaction typically involves the following steps:

Dissolution: Zinc oxide or zinc carbonate is added to perchloric acid.

Filtration: The resulting solution is filtered to remove any undissolved impurities.

Crystallization: The solution is then evaporated to obtain this compound crystals.

Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Análisis De Reacciones Químicas

Thermal Decomposition

Zinc perchlorate decomposes explosively at elevated temperatures (>240°C). Its hygroscopic nature accelerates deliquescence, which can influence decomposition kinetics .

| Decomposition Condition | Observation |

|---|---|

| Heating to 240–262°C | Explosive decomposition |

| Lower temperatures (200–210°C) | Partial decomposition (~50–70%) |

Catalytic Reactions

This compound hexahydrate is a highly efficient catalyst in organic transformations:

Epoxide Ring-Opening with Amines

-

Reaction : Amines react with epoxides to yield 2-amino alcohols.

-

Regioselectivity :

| Substrate | Amine Type | Yield (%) | Selectivity |

|---|---|---|---|

| Styrene oxide | Aniline | 92 | Benzylic |

| Glycidic ethers | Aliphatic amines | 85–95 | Terminal |

Applications : Synthesis of propranolol and naftopidil .

Esterification and Acylation

-

Esterification : Catalyzes equimolar reactions of carboxylic acids and alcohols.

-

Acylation : Efficient for electron-deficient phenols and hindered alcohols .

Conjugate Additions

-

Thiols + α,β-unsaturated ketones :

Reactions proceed under solvent-free conditions at room temperature .

Complexation Reactions

This compound forms stable complexes with diverse ligands, influencing its reactivity:

Ligand Coordination

-

Common ligands : 8-Aminoquinoline, tricarbohydrazide, tetraphenylethylene tetratriazole .

-

Porphyrin complexes : Reacts with zinc tetraphenylporphyrin cation radicals to form pyridinium-substituted porphyrins .

Nitronium Complexes

Reacts with nitronium perchlorate (NO₂ClO₄) in sulfur dioxide to form shock-sensitive complexes like [NO₂Zn(ClO₄)₃], which decompose at 125°C .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Epoxide Ring Opening

Zinc perchlorate hexahydrate is recognized as a highly efficient catalyst for the opening of epoxide rings by amines. This reaction yields 2-amino alcohols with high efficiency under solvent-free conditions, showcasing excellent chemo-, regio-, and stereoselectivities. The catalytic activity is influenced by the electronic and steric factors associated with both the epoxides and the amines involved in the reaction.

- Case Study : In a comparative study, this compound hexahydrate outperformed other metal perchlorates in catalyzing the epoxide ring opening, demonstrating a preference for aromatic amines which predominantly resulted in nucleophilic attack at the benzylic carbon .

| Catalyst | Efficiency |

|---|---|

| Zn(ClO₄)₂·6H₂O | Highest |

| Zn(BF₄)₂ | Moderate |

| Zn(OTf)₂ | Moderate |

| ZnI₂ | Low |

1.2 Acylation Reactions

This compound is also employed as a catalyst for acylation reactions involving electron-deficient phenols and sterically hindered alcohols and amines. This application highlights its versatility in organic synthesis .

Materials Science

2.1 Luminescent Materials

Recent research has focused on this compound's role in forming metal-organic complexes that exhibit luminescent properties. For example, complexes involving 8-aminoquinoline and this compound have been synthesized, demonstrating potential applications in communication technologies, optical computers, and novel battery systems.

- Case Study : The synthesis of 8-aminoquinoline this compound complexes resulted in materials with significant fluorescence properties, making them suitable for use as luminescent materials in advanced technological applications .

Electrochemical Applications

3.1 Photovoltaics

This compound has been utilized in dye-sensitized solar cells (DSSCs) as part of the electrolyte system. Its role as a supporting electrolyte enhances the overall efficiency of the solar cells by facilitating electron transport.

- Case Study : Research indicates that incorporating this compound into DSSCs improves charge transfer efficiency compared to traditional electrolytes, thus enhancing energy conversion rates .

Summary of Key Findings

The applications of this compound are diverse and impactful across various scientific fields. Below is a summary table highlighting its key applications:

| Application Area | Specific Use | Notes |

|---|---|---|

| Catalysis | Epoxide ring opening | High efficiency; solvent-free |

| Acylation reactions | Effective for sterically hindered substrates | |

| Materials Science | Luminescent materials | Potential in optical technologies |

| Electrochemistry | Dye-sensitized solar cells | Improves charge transfer efficiency |

Mecanismo De Acción

The mechanism of action of zinc perchlorate primarily involves its strong oxidizing properties. As an oxidizing agent, it can donate oxygen atoms to other compounds, facilitating various chemical reactions. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their structure and function .

Comparación Con Compuestos Similares

Zinc perchlorate is similar to other perchlorates, such as copper perchlorate and lead perchlorate, in terms of its strong oxidizing properties and hygroscopic nature. this compound is unique in its ability to form complexes with a wide range of ligands, making it particularly versatile in chemical synthesis .

Similar Compounds

- Copper perchlorate

- Lead perchlorate

- Magnesium perchlorate

- Calcium perchlorate

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Actividad Biológica

Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a compound of interest due to its diverse biological activities and applications in various fields, including organic chemistry and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its antimicrobial properties, catalytic roles in organic reactions, and implications in biomedical research.

This compound is a coordination compound that exhibits distinct properties due to the presence of the zinc ion and perchlorate anion. The structure of this compound can be described as follows:

- Chemical Formula : Zn(ClO₄)₂·6H₂O

- Molecular Weight : 297.24 g/mol

- Solubility : Highly soluble in water, which facilitates its use in various aqueous reactions.

The zinc ion (Zn²⁺) plays a crucial role in biological systems, often acting as a cofactor for numerous enzymes, while the perchlorate ion can influence reactivity and stability in chemical processes.

Antimicrobial Activity

Research has indicated that zinc compounds, including this compound, possess significant antimicrobial properties. A study focused on the synthesis of zinc(II) complexes with amino acids highlighted their antibacterial effectiveness against various bacterial strains. Notably, these complexes exhibited superior antibacterial activity compared to standard treatments, suggesting potential applications in dermatology and infection control .

Table 1: Antibacterial Activity of Zinc Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Zinc Glycine Complex | Escherichia coli | 18 |

| Zinc Methionine Complex | Pseudomonas aeruginosa | 20 |

The results indicate that this compound can be effective against common pathogens, supporting its potential use in clinical settings.

Catalytic Applications

This compound has been recognized for its catalytic properties in organic synthesis. It serves as an efficient catalyst for various reactions, including:

- Epoxide Ring Opening : this compound catalyzes the reaction between epoxides and nucleophiles such as amines and thiols, facilitating the formation of valuable intermediates in pharmaceutical synthesis .

- Amination Reactions : It promotes regioselective amination processes under mild conditions, which is beneficial for synthesizing complex organic molecules .

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Epoxide Opening with Amines | Room temperature | 85 |

| Direct α-Amination of Ketones | Solvent-free conditions | 90 |

| Synthesis of Sulfides | Under mild conditions | 88 |

These catalytic activities underscore the versatility of this compound in synthetic organic chemistry.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of zinc(II) complexes demonstrated that these compounds not only inhibited bacterial growth but also showed potential as antifungal agents. The study utilized various strains, including Candida albicans, revealing that certain zinc complexes outperformed traditional antifungal treatments .

Case Study 2: Catalysis in Organic Synthesis

In another study, researchers explored the application of this compound as a catalyst in the synthesis of chiral compounds. The results indicated high enantioselectivity and yield, making it a valuable tool for producing pharmaceuticals with specific stereochemical configurations .

Propiedades

IUPAC Name |

zinc;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Zn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBXBWBHKPGHIB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890711 | |

| Record name | Perchloric acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-61-1 | |

| Record name | Zinc perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JL07841 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.